![molecular formula C7H7ClN2 B1451497 M-Aminobenzonitrile hydrochloride CAS No. 196393-87-0](/img/structure/B1451497.png)
M-Aminobenzonitrile hydrochloride
Overview
Description
M-Aminobenzonitrile hydrochloride, also known as 3-Aminobenzonitrile, m-Cyanoaniline, or m-Anthranilonitrile, is a chemical compound with the formula C7H6N2 . It is used in early discovery research as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular weight of M-Aminobenzonitrile is 118.1359 . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The dehydration reactions of 2-aminobenzamide to 2-aminobenzonitrile using phosphoryl chloride, phenyl phosphoryl dichloride, 4-chlorophenyl phosphoryl dichloride, or phenylphosphonic dichloride in pyridine have been reported . The reaction of 2-aminobenzonitriles with CO2 under mild conditions has also been studied .Scientific Research Applications
Taste Modification and Sweetness Evaluation
- Taste Modification : M-Aminobenzonitrile derivatives have been investigated for their taste-modifying properties, including their sweetness compared to cane sugar. Studies have explored how structural modifications influence taste perceptions, demonstrating that certain derivatives can significantly alter sweetness levels (Blanksma & Petri, 2010).
Spectral Characterization and Biological Activity
- Spectral Characterization and Biological Evaluation : Research has been conducted on the synthesis, spectral characterization, and biological evaluation of compounds involving M-Aminobenzonitrile hydrochloride. This includes the development of Cr(III) complexes with mixed N,N and O-donor ligands, showing moderate to potential activity against tested bacteria and fungi, along with antioxidant activity. Such studies highlight the compound's utility in creating biologically active molecules (Govindharaju et al., 2019).
Material Science and Coordination Chemistry
- Coordination Polymers and Photoluminescence : M-Aminobenzonitrile hydrochloride is also used in the synthesis of coordination polymers, demonstrating significant roles in the development of materials with potential applications in photoluminescent and thermal properties. Research in this area explores how different ligand orientations and metal centers can lead to diverse structural motifs with unique electronic and optical behaviors (Liu et al., 2011).
Corrosion Inhibition
- Corrosion Inhibition Mechanisms : The application of M-Aminobenzonitrile hydrochloride derivatives as corrosion inhibitors for steel in acidic media has been investigated through quantum chemical calculations and molecular dynamics simulations. This research provides insights into the adsorption behavior and inhibition mechanisms, contributing to the development of more effective corrosion protection strategies (Saha & Banerjee, 2015).
Chemical Fixation of Carbon Dioxide
- Carbon Dioxide Fixation : Studies have explored the use of M-Aminobenzonitrile hydrochloride derivatives in the chemical fixation of CO2, transforming it into valuable quinazoline-2,4(1H,3H)-diones. This research is pertinent to green chemistry and carbon capture technologies, offering pathways to convert CO2 into useful organic compounds (Kimura et al., 2012).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-aminobenzonitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2.ClH/c8-5-6-2-1-3-7(9)4-6;/h1-4H,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVHLQSKWBWHQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
M-Aminobenzonitrile hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.